molecular formula C17H19N3O2 B2564347 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034498-36-5

2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2564347
CAS No.: 2034498-36-5
M. Wt: 297.358
InChI Key: QPCHCYZETNBSGU-UHFFFAOYSA-N
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Description

2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone ( 2034498-36-5) is a synthetic small molecule with a molecular formula of C17H19N3O2 and a molecular weight of 297.35 g/mol . This compound features a piperidine core, a privileged scaffold in pharmaceutical chemistry that is present in more than twenty classes of approved drugs and numerous alkaloids due to its favorable properties for drug design and receptor interaction . The structure is further functionalized with a phenyl ethanone group and a pyrimidinyloxy moiety, a heterocycle known for its significant role in biologically active compounds and its presence in relevant drugs and clinical candidates . The piperidine and pyrimidine rings are both N-heterocycles of great interest in medicinal chemistry, often contributing to metabolic stability, oral bioavailability, and conformational rigidity . Computed properties of this compound include a topological polar surface area of 55.3 Ų and an XLogP3 value of 2.2, indicating favorable characteristics for research . Its specific combination of structural features makes it a valuable chemical building block for probing biological systems. Researchers can utilize this compound in various applications, including as a key intermediate in the synthesis of more complex molecules, in the development of structure-activity relationships (SAR), and as a starting point for library development in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-phenyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(12-14-6-2-1-3-7-14)20-11-4-8-15(13-20)22-17-18-9-5-10-19-17/h1-3,5-7,9-10,15H,4,8,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCHCYZETNBSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of 2-phenylacetyl chloride with piperidine to form 2-phenyl-1-(piperidin-1-yl)ethanone . This intermediate is then reacted with pyrimidin-2-ol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine and pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic compounds, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exhibits various biological activities:

1. Antidepressant Effects
Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant properties for this compound. The presence of the piperidine and pyrimidine moieties may enhance its interaction with serotonin receptors .

2. Anticancer Activity
Preliminary investigations indicate that derivatives of this compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism is thought to involve apoptosis induction and cell cycle arrest .

3. Neurological Applications
Given its structure, this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier could allow it to influence neurotransmitter systems effectively .

Case Study 1: Antidepressant Activity

A study conducted on a series of piperidine derivatives demonstrated that modifications similar to those found in this compound resulted in notable antidepressant effects in animal models. The study highlighted the compound's ability to increase serotonin levels in the brain, leading to improved mood and behavior .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments revealed that this compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in cell viability .

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotective agents identified compounds structurally related to this compound as promising candidates for Alzheimer's treatment. These compounds showed potential in reducing amyloid-beta plaque formation and improving cognitive function in animal models .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Ethanones with Varied Substituents

  • 2-Phenyl-1-(piperidin-1-yl)ethanone (C₁₃H₁₇NO) Molecular Weight: 203.28 g/mol (vs. higher for the target compound due to pyrimidinyloxy group). Key Differences: Lacks the pyrimidinyloxy substituent, reducing polarity and hydrogen-bonding capacity. Used in chemoselective reduction studies, yielding mixtures of amine and unreacted amide, suggesting lower reactivity compared to the target compound . Synthesis: Typically involves direct alkylation of piperidine with phenacyl halides, contrasting with the target compound’s likely pyrimidinyloxy coupling step .
  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (C₁₃H₁₆FNO) Substituent: 4-Fluorophenyl group enhances metabolic stability via electron-withdrawing effects. Applications: Identified as a research chemical, emphasizing its role in preclinical studies .
  • Relevance: Highlights the impact of nitrogen-containing substituents on pharmacokinetics .

Heterocyclic Substituents Beyond Pyrimidine

  • 2-Phenyl-1-(pyridin-2-yl)ethanone (C₁₃H₁₁NO) Structure: Pyridine replaces pyrimidinyloxy-piperidine, reducing molecular weight (185.23 g/mol).
  • Synthesis: Involves chloroacetyl chloride and piperidine, differing from the target compound’s synthesis .

Functional Group Impact on Reactivity and Conformation

  • Amide Bond Isomerization: In 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, isomerization rates (k = 380 s⁻¹ at coalescence temperature) suggest conformational flexibility. The pyrimidinyloxy group in the target compound may restrict rotation, altering isomerization dynamics .
  • Chemoselective Reduction Challenges: Piperidin-1-yl ethanones like 2-phenyl-1-(piperidin-1-yl)ethanone form mixtures under reduction, whereas the pyrimidinyloxy group in the target compound may stabilize intermediates or alter reaction pathways .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Reference
2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone C₁₇H₁₈N₃O₂ 296.35 Pyrimidin-2-yloxy Potential bioactivity via H-bonding/π-stacking N/A
2-Phenyl-1-(piperidin-1-yl)ethanone C₁₃H₁₇NO 203.28 None Chemoselective reduction studies
2-Phenyl-1-(pyridin-2-yl)ethanone C₁₃H₁₁NO 185.23 Pyridine Versatile in medicinal chemistry
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C₁₃H₁₆FNO 221.27 4-Fluorophenyl Metabolic stability enhancement
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone C₁₄H₁₆N₅O 278.31 Tetrazole High polarity, acidic pH applications

Biological Activity

2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, a compound with the CAS number 2034498-36-5, is a complex organic molecule featuring a phenyl group, a piperidine ring, and a pyrimidine moiety. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2

This compound's unique structural features allow it to interact with various biological targets, which is crucial for its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine have been shown to possess antibacterial properties against various Gram-positive bacteria, achieving minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Activity

The antiviral potential of this compound is also noteworthy. Studies on related pyrimidine derivatives have demonstrated promising results against viral infections, including influenza. For example, certain derivatives showed a reduction in viral load in infected mice models, indicating effective antiviral action . The mechanism often involves inhibition of viral replication pathways through interaction with specific viral proteins.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been explored in various studies. Pyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The effective doses (ED50) for these compounds were found to be comparable to that of indomethacin, a well-known anti-inflammatory drug .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways or modulate receptor activities, leading to therapeutic effects. For instance, its interaction with COX enzymes can reduce the production of pro-inflammatory mediators .

Case Study: Antiviral Efficacy

In a study assessing the antiviral efficacy of pyrimidine derivatives, one compound demonstrated an EC50 value as low as 0.010 μM against influenza virus strains. This indicates a high level of potency and suggests that similar structural features in this compound could yield comparable antiviral effects .

Case Study: Antimicrobial Activity

A comparative analysis of various pyrimidine derivatives highlighted that modifications in the chemical structure significantly influenced their antibacterial potency. For instance, the introduction of electron-withdrawing groups enhanced antibacterial activity against resistant strains .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Phenyl-1-(piperidin-1-yl)ethanoneLacks pyrimidineModerate antibacterial
2-(Pyridin-2-yl)pyrimidine derivativesSimilar structureVariable activity
Imidazole-containing compoundsDifferent reactivityDiverse pharmacological effects

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the pyrimidin-2-yloxy-piperidine intermediate via nucleophilic substitution between pyrimidin-2-ol and a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling the intermediate with a phenyl ethanone moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation with appropriate acyl chlorides and Lewis acids (e.g., AlCl₃) .
  • Key Characterization : Confirm intermediates and final product using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for stereochemical validation) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Spectroscopic Analysis : ¹H NMR to confirm proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the piperidine ring and confirm bond angles/distances (e.g., C–C bond lengths ~1.54 Å) .
  • Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation risks noted in Safety Data Sheets) .
  • Ventilation : Use fume hoods to mitigate inhalation hazards, as piperidine derivatives may release volatile amines .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation via oxidation or hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical control during piperidine functionalization?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during pyrimidinyloxy-piperidine formation to induce enantioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics, while low temperatures (–10°C to 0°C) reduce racemization .
  • Monitoring : Use chiral HPLC or circular dichroism (CD) to track enantiomeric excess (ee) during intermediate synthesis .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Purity Reassessment : Verify compound purity via LC-MS; impurities (e.g., unreacted intermediates) may skew activity .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays with controlled ATP levels) to minimize variability .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and in vitro enzyme inhibition studies .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., kinase domains), prioritizing hydrogen bonds with pyrimidine N-atoms .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine-pyrrolidine conformers in aqueous environments .
  • QSAR Modeling : Corporate substituent effects (e.g., phenyl ring electron-withdrawing groups) to predict ADMET profiles .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability studies?

  • Degradant Identification : Use LC-QTOF-MS to detect oxidation products (e.g., N-oxide derivatives of piperidine) .
  • Method Validation : Optimize gradient elution (e.g., 10–90% acetonitrile in H₂O + 0.1% formic acid) to separate degradants from the parent compound .
  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to simulate real-world stability .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (400 MHz)Piperidine CH₂: δ 2.5–3.5 (m); Pyrimidine H: δ 8.1 (d, J = 5.2 Hz)
¹³C NMRCarbonyl C=O: δ 205.2; Pyrimidine C2: δ 158.4
HRMS[M+H]⁺ Calculated: 351.1814; Found: 351.1811

Q. Table 2. Stability Study Conditions

ConditionParametersObservationsReference
Thermal (40°C)75% RH, 4 weeks<2% degradation
PhotolyticUV light (1.2 million lux hours)N-oxide formation (5%)
Acidic (0.1M HCl)70°C, 24 hoursHydrolysis of ethanone moiety

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